Ethyl 2-isopropyl-4-methylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-isopropyl-4-methylthiazole-5-carboxylate is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-isopropyl-4-methylthiazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with N-bromosuccinimide and thiourea under mild conditions. This one-pot procedure is efficient and yields the desired product in good quantities . The reaction conditions are generally mild, and the process can be completed without the need for extensive purification steps.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of solid acid catalysts like xanthan sulfuric acid can further improve the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-isopropyl-4-methylthiazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into more saturated derivatives.
Substitution: The thiazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 2-isopropyl-4-methylthiazole-5-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is used in the development of pharmaceutical intermediates and potential therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 2-isopropyl-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in various biochemical pathways, either by inhibiting enzyme activity or by modulating receptor functions. The exact pathways and targets depend on the specific application and the nature of the substituents on the thiazole ring .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-methylthiazole-5-carboxylate
- Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
- 2-Isopropyl-4-methylthiazole
Uniqueness
Ethyl 2-isopropyl-4-methylthiazole-5-carboxylate is unique due to its specific isopropyl and ethyl ester substituents, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C10H15NO2S |
---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
ethyl 4-methyl-2-propan-2-yl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C10H15NO2S/c1-5-13-10(12)8-7(4)11-9(14-8)6(2)3/h6H,5H2,1-4H3 |
InChI Key |
MRTLEHHSTAFINK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C(C)C)C |
Origin of Product |
United States |
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